molecular formula C11H13N B8571912 4,4-Dimethyl-3,4-dihydroisoquinoline

4,4-Dimethyl-3,4-dihydroisoquinoline

Cat. No. B8571912
M. Wt: 159.23 g/mol
InChI Key: ZUTLAFKQFJRAMP-UHFFFAOYSA-N
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Patent
US06358974B1

Procedure details

A mixture of 2-methyl-2-phenylpropylamine (7 g, 0.047 mol) and 96% formic acid (11 ml) was slowly heated to 200° C. and kept at this temperature for 1.25 hours during which time excess formic acid and water was allowed to distil. This mixture was added at 160° C. to a mixture of polyphosphoric acid (51 g) and phosphorous pentoxide (10.5 g) that had previously been heated at 170-180° C. for 1 hour. The resultant mixture was heated at 175° C. for 2 hours, before being cooled slightly and poured into water (500 ml) with stirring. The mixture was washed with ethyl acetate and the aqueous layer basified with 40% aqueous sodium hydroxide and extracted with dichloromethane (3×200 ml). Combined halogenated organics were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a brown oil (5.95 g, 79%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH2:3][NH2:4].[CH:12](O)=O>O>[CH3:5][C:2]1([CH3:1])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[N:4][CH2:3]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC(CN)(C)C1=CC=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to distil
ADDITION
Type
ADDITION
Details
This mixture was added at 160° C. to a mixture of polyphosphoric acid (51 g) and phosphorous pentoxide (10.5 g) that
TEMPERATURE
Type
TEMPERATURE
Details
had previously been heated at 170-180° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was heated at 175° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled slightly
ADDITION
Type
ADDITION
Details
poured into water (500 ml)
WASH
Type
WASH
Details
The mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined halogenated organics were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CN=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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